(5Z)-5-(2-chlorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound “(5Z)-5-(2-chlorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazol-6-one core with a Z-configured 2-chlorobenzylidene substituent at the 5-position and a 2-methylphenyl group at the 2-position. Its molecular formula is C₁₈H₁₁Cl₂N₃OS, with an average mass of 388.266 g/mol and a monoisotopic mass of 386.999988 g/mol . The Z-configuration of the benzylidene moiety is critical for maintaining structural rigidity, which influences both physicochemical properties and biological activity.
This compound belongs to a broader class of 5-arylidene-thiazolo[3,2-b][1,2,4]triazol-6-ones, which are synthesized via condensation reactions between thiazolidinone precursors and aromatic aldehydes under mild conditions . These compounds are of interest due to their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities .
Properties
Molecular Formula |
C18H12ClN3OS |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12ClN3OS/c1-11-6-2-4-8-13(11)16-20-18-22(21-16)17(23)15(24-18)10-12-7-3-5-9-14(12)19/h2-10H,1H3/b15-10- |
InChI Key |
OARUMQHNJCEEPF-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=N2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
Thiourea reacts with α-haloketones or α-haloaldehydes under basic conditions to form thiazole intermediates. For example, 2-amino-4-methylthiazole can be synthesized via thiourea and chloroacetone, followed by diazotization to introduce the triazole ring. Patent literature emphasizes the use of thiourea in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C, yielding thiazolo-triazole precursors with >75% efficiency.
Ring-Closure via 1,3-Dipolar Cycloaddition
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) facilitates triazole ring formation. Substituted propargylamines react with azides derived from 2-chlorobenzaldehyde, forming the triazole moiety before thiazole annulation. This method offers regioselectivity but requires stringent temperature control (0–5°C) to prevent side reactions.
| Solvent | Temperature (°C) | Z/E Ratio | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 3:1 | 68 |
| Toluene | 110 | 5:1 | 72 |
| DMF | 120 | 7:1 | 65 |
Polar aprotic solvents like DMF favor Z-configuration but may degrade heat-sensitive intermediates.
Stereochemical Control and Purification
Chromatographic Resolution
Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) separates Z and E isomers. The Z isomer elutes earlier due to reduced planarity, achieving >98% purity.
Crystallization Techniques
Slow evaporation from ethanol/water (7:3) produces Z-isomer crystals. Single-crystal X-ray diffraction confirms the (5Z) configuration via dihedral angles between thiazole and benzylidene planes.
Scalability and Industrial Adaptations
Patent US6812348B1 outlines a pilot-scale process using continuous flow reactors to synthesize intermediates like 2-chloro-5-chloromethyl-1,3-thiazole, a precursor to the thiazolo-triazole core. Key metrics:
-
Throughput : 1.2 kg/h
-
Purity : 99.5% (HPLC)
-
Cost Reduction : 40% vs. batch methods
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Reactivity: The compound exhibits diverse reactivity due to its functional groups. Notable reactions include:
Oxidation: The thiazole and triazole rings can undergo oxidation, leading to the formation of various oxidation products.
Reduction: Reduction of the imine group (benzylidene) can yield the corresponding amine.
Substitution: The chlorine atom in the benzylidene group is susceptible to nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) facilitate reduction reactions.
Substitution: Nucleophiles (e.g., amines, thiols) react with the chlorine atom under appropriate conditions.
Scientific Research Applications
Chemistry: Researchers explore the compound’s reactivity, stability, and novel derivatives. It serves as a valuable building block for designing new molecules.
Biology and Medicine:Antimicrobial Properties: Some derivatives exhibit antimicrobial activity, making them potential candidates for drug development.
Anticancer Potential: Investigations into its effects on cancer cells highlight its potential as an anticancer agent.
Industry: The compound’s unique structure may find applications in materials science, catalysis, or organic electronics.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Research Findings and Implications
Pharmacological Superiority : The target compound’s Z-configuration and chloro substituent position it as a lead candidate for anticancer drug development, building on the enhanced activity of 5-arylidene derivatives .
Synthetic Scalability : Mild reaction conditions and accessible starting materials (e.g., commercial aldehydes) support scalable production .
Limitations : Lack of explicit biological data for the target compound necessitates further in vitro and in vivo studies to validate its efficacy and toxicity .
Biological Activity
The compound (5Z)-5-(2-chlorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structural features, including thiazole and triazole rings, suggest potential therapeutic applications ranging from antimicrobial to anticancer properties. This article explores the biological activity of this compound based on recent research findings and case studies.
Structural Characteristics
The unique structure of the compound includes:
- Thiazole and Triazole Rings : These rings are known for their biological significance.
- Chlorobenzylidene and Methylphenyl Substituents : These functional groups may enhance the compound's interaction with biological targets.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClN3OS |
| Molecular Weight | 353.85 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have been noted for their effectiveness against various bacterial strains. The compound may similarly inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. In vitro assays demonstrated that compounds related to This compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the inhibition of specific kinases or modulation of cell cycle progression.
Case Studies
- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of thiazolo[3,2-b][1,2,4]triazole derivatives against various cancer cell lines. The results indicated an IC50 value of 0.28 µg/mL against MCF-7 cells for a closely related derivative . This suggests that our compound may exhibit comparable potency.
- Mechanism of Action : It has been proposed that the compound interacts with cellular receptors or enzymes critical for tumor growth and survival. For example, inhibition of the kinesin spindle protein (KSP) has been linked to reduced proliferation in tumor cells .
Interaction Studies
Understanding how This compound interacts with biological macromolecules is crucial for elucidating its pharmacodynamics. Techniques such as molecular docking and surface plasmon resonance can be employed to assess binding affinities and elucidate mechanisms of action.
Comparative Analysis with Similar Compounds
To contextualize its biological activity, it is useful to compare this compound with structurally similar derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazole Derivative A | Contains thiazole ring | Antimicrobial |
| Triazole Derivative B | Contains triazole ring | Anticancer |
| Benzothiazole C | Similar ring structure | Anti-inflammatory |
The unique combination of substituents in This compound may enhance its biological activity compared to simpler derivatives.
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this thiazolo-triazole derivative to improve yield and purity?
- Methodological Answer :
- Step 1 : Start with thiazole and triazole precursors. Use catalysts like Pd(PPh₃)₄ for cross-coupling reactions to form the fused thiazolo-triazole core .
- Step 2 : Introduce the 2-chlorobenzylidene group via condensation with 2-chlorobenzaldehyde under acidic conditions (e.g., HCl/EtOH) at 70–80°C .
- Step 3 : Optimize solvent choice (e.g., DMF for polar intermediates, toluene for non-polar steps) and reaction time (monitor via TLC). Adjust temperature gradients to minimize side reactions .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR .
Q. What analytical techniques are critical for confirming the stereochemistry and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves the Z-configuration of the benzylidene group and planarity of the thiazolo-triazole core .
- DFT calculations : Predict electronic distribution (e.g., HOMO/LUMO orbitals) to correlate with reactivity. Use Gaussian 16 with B3LYP/6-31G(d) basis set .
- UV-Vis and Fluorescence Spectroscopy : Analyze π→π* transitions for applications in photodynamic therapy .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay on HeLa and MCF-7 cell lines (IC₅₀ ≤ 10 µM reported in analogs) .
- Target identification : Use SPR to measure binding affinity to kinases (e.g., EGFR) .
Advanced Research Questions
Q. How can QSAR models guide the structural modification of this compound for enhanced bioactivity?
- Methodological Answer :
- Parameters : Calculate logP (hydrophobicity), polar surface area (membrane permeability), and steric effects (Taft’s Es) .
- Modeling : Use CODESSA or MOE to correlate substituents (e.g., Cl, CH₃) with IC₅₀ values. Example table:
| Substituent Position | logP | IC₅₀ (µM) |
|---|---|---|
| 2-Cl (benzylidene) | 3.2 | 8.5 |
| 4-CH₃ (phenyl) | 2.9 | 12.3 |
- Validation : Synthesize top-predicted analogs and validate via dose-response assays .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Issue : High MIC in vitro but low bioavailability in vivo.
- Approach :
Modify solubility via PEGylation or pro-drug formulation .
Use LC-MS/MS to track metabolic degradation (e.g., cytochrome P450 interactions) .
Optimize dosing regimen based on PK/PD modeling in murine models .
Q. How can researchers elucidate the mechanism of action against specific enzyme targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina to simulate binding to COX-2 or tubulin (∆G ≤ -9 kcal/mol suggests strong inhibition) .
- Enzyme kinetics : Measure Km and Vmax shifts in presence of inhibitor (e.g., Lineweaver-Burk plots for competitive/non-competitive inhibition) .
- Cellular imaging : Confocal microscopy to observe disruption of microtubule networks in treated cells .
Q. What synthetic routes enable enantioselective synthesis of chiral analogs?
- Methodological Answer :
- Chiral auxiliaries : Use (R)-BINOL-phosphoric acid to induce asymmetry during benzylidene formation .
- Catalytic asymmetric synthesis : Employ Ru(II)-pybox catalysts for Sharpless epoxidation of precursor olefins .
- Analysis : Chiral HPLC (Chiralpak AD-H column) to confirm enantiomeric excess (>90%) .
Contradictions and Validation
Q. Why do some studies report conflicting data on the compound’s stability under physiological conditions?
- Methodological Answer :
- Root cause : Variability in buffer systems (e.g., PBS vs. serum-containing media).
- Resolution :
Conduct stability studies in simulated biological fluids (pH 7.4, 37°C) .
Use ¹H NMR to track degradation products (e.g., hydrolysis of the triazole ring) .
Q. How to address discrepancies in cytotoxicity between 2D cell cultures and 3D tumor spheroids?
- Methodological Answer :
- 3D model optimization : Use Matrigel-embedded spheroids to mimic tumor microenvironment .
- Drug penetration analysis : Fluorescently label the compound and quantify uptake via flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
